(1Z)-N'-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is a complex organic molecule featuring multiple pyrazole rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, which are then functionalized and coupled together. Common reagents used in these reactions include ethyl pyrazole, trifluoromethyl pyrazole, and various carbonylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors and automated systems to optimize reaction times and conditions. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; conditions vary based on the specific reaction.
Major Products Formed
Scientific Research Applications
(1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N’-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide
- (1Z)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide
Uniqueness
The uniqueness of (1Z)-N’-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide lies in its specific arrangement of functional groups and pyrazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15F3N6O2 |
---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethylidene]amino] 2-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H15F3N6O2/c1-3-21-9(4-5-18-21)12(23)24-20-11(17)7-22-8(2)6-10(19-22)13(14,15)16/h4-6H,3,7H2,1-2H3,(H2,17,20) |
InChI Key |
MLMHSZDOAWEIFW-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)C(=O)O/N=C(/CN2C(=CC(=N2)C(F)(F)F)C)\N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)ON=C(CN2C(=CC(=N2)C(F)(F)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.